molecular formula C22H18O3 B14532237 2-(4-tert-Butylphenyl)naphtho[2,3-b]furan-4,9-dione CAS No. 62452-67-9

2-(4-tert-Butylphenyl)naphtho[2,3-b]furan-4,9-dione

Cat. No.: B14532237
CAS No.: 62452-67-9
M. Wt: 330.4 g/mol
InChI Key: UNMVEIMWKFOXDW-UHFFFAOYSA-N
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Description

2-(4-tert-Butylphenyl)naphtho[2,3-b]furan-4,9-dione is a synthetic organic compound that belongs to the class of naphthoquinone derivatives This compound is characterized by the presence of a naphtho[2,3-b]furan-4,9-dione core structure substituted with a 4-tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-Butylphenyl)naphtho[2,3-b]furan-4,9-dione can be achieved through several methods. One common approach involves the palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins . This reaction is catalyzed by commercially available palladium on carbon (Pd/C) and does not require oxidants or hydrogen acceptors, making it an environmentally friendly and waste-free process.

Another efficient method for synthesizing naphtho[2,3-b]furan-4,9-diones involves a visible-light-mediated [3+2] cycloaddition reaction . This reaction utilizes 2-hydroxy-1,4-naphthoquinones and phenylacetylenes under blue LED irradiation (460 nm) without the need for bases, metals, ligands, or other catalysts. This approach offers excellent regioselectivity and functional group tolerance, making it a powerful and green synthetic method.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the aforementioned synthetic routes can be adapted for large-scale production by optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to achieve higher yields and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-Butylphenyl)naphtho[2,3-b]furan-4,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the naphthoquinone core and the tert-butylphenyl substituent.

Common Reagents and Conditions

    Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.

    Substitution: Substitution reactions can be facilitated by nucleophiles such as amines or thiols in the presence of a suitable base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the naphthoquinone core can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives. Substitution reactions can introduce various functional groups onto the naphthoquinone core, resulting in a diverse array of derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules and materials.

    Biology: Naphthoquinone derivatives, including this compound, have shown promising biological activities, such as antitumor, antiviral, and cytotoxic properties.

    Medicine: The compound’s biological activities make it a potential candidate for drug development, particularly in the treatment of cancer and viral infections.

    Industry: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 2-(4-tert-Butylphenyl)naphtho[2,3-b]furan-4,9-dione is primarily attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids . The naphthoquinone core can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress and damage cellular components. Additionally, the compound can form covalent adducts with nucleophilic residues in proteins, leading to the inhibition of enzymatic activity and disruption of cellular processes.

Comparison with Similar Compounds

2-(4-tert-Butylphenyl)naphtho[2,3-b]furan-4,9-dione can be compared with other naphthoquinone derivatives, such as:

These compounds share a similar naphthoquinone core but differ in their substituents, which can significantly influence their chemical reactivity and biological activities. The presence of the tert-butylphenyl group in this compound imparts unique steric and electronic properties, making it distinct from other naphthoquinone derivatives.

Properties

CAS No.

62452-67-9

Molecular Formula

C22H18O3

Molecular Weight

330.4 g/mol

IUPAC Name

2-(4-tert-butylphenyl)benzo[f][1]benzofuran-4,9-dione

InChI

InChI=1S/C22H18O3/c1-22(2,3)14-10-8-13(9-11-14)18-12-17-19(23)15-6-4-5-7-16(15)20(24)21(17)25-18/h4-12H,1-3H3

InChI Key

UNMVEIMWKFOXDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC3=C(O2)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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